3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
The compound 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (hereafter referred to by its IUPAC name) features a benzoxazole core fused with a sulfonamide group and substituted with a hybrid heterocyclic side chain containing furan and thiophene moieties.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-19-13-9-12(5-7-14(13)24-17(19)20)26(21,22)18-10-11-4-6-15(23-11)16-3-2-8-25-16/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMANRRKVVVDCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and basic catalysts such as potassium t-butoxide to facilitate the cyclization of intermediate compounds . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and potassium t-butoxide as a base . The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
The compound 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Molecular Formula
- Molecular Formula : C18H16N2O5S2
- Molecular Weight : 404.46 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties.
Case Study: In Vitro Antitumor Activity
A study evaluated the compound's efficacy against various cancer cell lines using the National Cancer Institute (NCI) database. The findings revealed:
- Cell Lines Tested : Lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast.
- GI50 Values : The most active derivatives showed GI50 values ranging from 1.9 to 3.0 µM across multiple cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.5 | Induction of apoptosis |
| Compound B | HCT116 (Colon) | 1.8 | Cell cycle arrest |
| Compound C | A549 (Lung) | 3.0 | Inhibition of metastasis |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential in models of neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer’s Disease Models
In vitro studies demonstrated that the compound could enhance cell viability in models treated with amyloid-beta (Aβ) peptides:
- Cell Line Used : PC12 cells.
- Results : Significant protection was observed at concentrations of 1.25 to 5 µg/mL.
Table 2: Neuroprotective Effects
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1.25 | 85 |
| 2.5 | 90 |
| 5 | 95 |
Antimicrobial Activity
The antimicrobial properties of the compound have been explored against various bacterial strains.
Case Study: Antimicrobial Efficacy
Testing against Gram-positive and Gram-negative bacteria yielded mixed results:
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 100 |
| Compound E | Escherichia coli | >200 |
| Compound F | Bacillus subtilis | 50 |
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzoxazole-Sulfonamide Derivatives
a) N-[3-Oxo-3-Phenyl-1-(Thiophen-2-yl)Propyl]-2-Sulfanyl-1,3-Benzoxazole-5-Sulfonamide (4a)
- Structural Differences : Replaces the methyl-oxo group at position 3 of the benzoxazole with a sulfanyl (SH) group. The side chain includes a phenyl-thiophene hybrid instead of the furan-thiophene motif.
- Functional Impact : The SH group enhances reactivity, as evidenced by a distinct IR peak at 2560 cm⁻¹ (S–H stretch) . This compound exhibited antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), suggesting that thiophene substitution enhances bioactivity .
b) N-(4-Methoxyphenyl)-2-Sulfanylidene-2,3-Dihydro-1,3-Benzoxazole-5-Sulfonamide
- Structural Differences : Features a sulfanylidene (C=S) group at position 2 and a methoxyphenyl substituent.
- This product was discontinued, indicating possible synthesis or stability challenges .
Heterocyclic Side Chain Variants
a) N-[2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethyl] Derivatives
- Example : The target compound’s closest analog () shares the furan-thiophene side chain but includes a hydroxyethyl linker. This modification may influence solubility and hydrogen-bonding capacity .
b) 5-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-3-[(Phenylsulfonyl)Amino]-2-Thioxo-1,3-Thiazolidin-4-One
- Structural Differences: Replaces benzoxazole with a thiazolidinone core and introduces a vanillylidenyl group.
- Functional Impact: The thiazolidinone-thioxo system demonstrates antioxidant and anti-inflammatory properties, highlighting how core heterocycle changes redirect biological activity .
Biological Activity
The compound 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide , with the CAS number 1448059-27-5 , is a complex organic molecule characterized by a combination of functional groups including oxazole, thiophene, and sulfonamide. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.5 g/mol . The presence of multiple heterocycles enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅S₂ |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1448059-27-5 |
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including compounds similar to the one , exhibit notable antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various derivatives have been documented, suggesting that modifications in structure can significantly influence bioactivity.
For example, compounds with specific substitutions on the benzoxazole nucleus demonstrated varying levels of activity against Bacillus subtilis and Escherichia coli. In one study, compounds lacking a dimethylamino group showed reduced activity, while others with methoxy substitutions retained significant antifungal properties .
Anti-inflammatory and Anticancer Properties
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their potential in treating inflammatory diseases. Additionally, the structural features of benzoxazole derivatives have led to investigations into their anticancer activities. Some studies suggest that modifications at specific positions on the benzoxazole ring can enhance cytotoxic effects against various cancer cell lines .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that:
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter the biological activity.
- Heterocyclic Influence : The combination of furan and thiophene rings contributes to unique electronic properties that may enhance interaction with biological targets.
- Positioning of Functional Groups : The location of substituents on the benzoxazole ring impacts antimicrobial and anticancer activities .
Case Studies
-
Antimicrobial Screening : A study screened various benzoxazole derivatives against common bacterial strains, revealing that specific modifications led to enhanced activity against resistant strains.
- Key Findings : Compounds with a thiophene substitution showed improved MIC values compared to those without it.
-
Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of similar compounds on cancer cell lines.
- Results : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Q & A
Q. What are the established synthetic routes for 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
The synthesis typically involves multi-step protocols, including condensation, hydrolysis, and cyclization. For example, thiophene-furan intermediates (e.g., 5-(thiophen-2-yl)furan-2-ylmethylamine) can be prepared via nucleophilic substitution or coupling reactions. The benzoxazole-sulfonamide core is synthesized by reacting 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride with the amine intermediate under basic conditions (e.g., Et₃N/DMF). Characterization via IR, ¹H/¹³C-NMR, and mass spectrometry is critical for confirming structural integrity .
Q. How can spectroscopic methods validate the sulfonamide linkage in this compound?
¹H-NMR is used to confirm the presence of the sulfonamide NH proton (δ ~10-11 ppm as a broad singlet). IR spectroscopy identifies S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, while ¹³C-NMR resolves the carbonyl and sulfonamide carbons (e.g., C=O at ~165 ppm, SO₂ at ~125 ppm) .
Q. What in vitro models are appropriate for preliminary biological evaluation of this compound?
Antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria and fungi) and enzyme inhibition studies (e.g., cyclooxygenase or kinase targets) are common. Molecular docking can prioritize targets by simulating interactions with proteins like DNA gyrase or COX-2, as demonstrated for structurally analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance sulfonamide bond formation efficiency?
Variables like temperature (40-60°C), solvent polarity (DMF > THF), and base strength (Et₃N vs. pyridine) influence yields. Catalytic DMAP or microwave-assisted synthesis may accelerate the reaction. Monitoring via TLC or in-situ FT-IR can help identify intermediate formation and optimize reaction time .
Q. What computational strategies predict the compound’s bioavailability and target binding affinity?
Density functional theory (DFT) calculates electrostatic potential surfaces to predict solubility, while molecular dynamics simulations model membrane permeability. AutoDock or Schrödinger Suite assesses binding modes to targets like bacterial topoisomerases, with scoring functions (e.g., Glide SP) ranking affinity .
Q. How can contradictions in antimicrobial activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., inoculum size, media pH). Standardizing protocols (CLSI guidelines) and testing against isogenic mutant strains (e.g., efflux pump-deficient bacteria) can isolate mechanisms. Comparative SAR studies with analogs (e.g., varying thiophene substituents) clarify substituent effects on activity .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Structural modifications like adding polar groups (e.g., hydroxyl or amine) to the benzoxazole or thiophene moieties enhance solubility. Co-solvent systems (PEG-400/water) or nanoparticle formulations (liposomes) are experimental alternatives. LogP calculations (e.g., via ChemDraw) guide rational design .
Q. How are structure-activity relationships (SAR) established for this compound’s derivatives?
Synthesize analogs with systematic substitutions (e.g., halogens, methyl, methoxy) on the thiophene, furan, or benzoxazole rings. Evaluate changes in biological activity (IC₅₀, MIC) and correlate with electronic (Hammett σ) or steric parameters. 3D-QSAR models (CoMFA/CoMSIA) map pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
